cis-3-Hexenyl 2-methylbutanoate (CAS 53398-85-9) is a branched-chain fatty acid ester of the green leaf alcohol cis-3-hexenol. In industrial procurement, it is primarily sourced as a high-impact aroma chemical and formulation additive, presenting as a colorless liquid with a boiling point of approximately 228 °C and a specific gravity of 0.878 g/mL [1]. Valued for its high lipophilicity (LogP approx. 3.83), it exhibits excellent stability in oil-based matrices and specialized microencapsulation systems [2]. Its structural branching provides distinct volatility and olfactory characteristics that differentiate it from straight-chain hexenyl esters, making it a critical raw material in advanced flavor, fragrance, and agricultural formulations[3].
Substituting cis-3-Hexenyl 2-methylbutanoate with closely related straight-chain esters, such as cis-3-Hexenyl butyrate, compromises both sensory precision and formulation mechanics [1]. While generic butyrates provide basic fruity and green notes, they lack the specific 'waxy skin' and tart, unripe nuances imparted by the 2-methyl substitution, which are essential for authentic apple and berry profiles[2]. Furthermore, in controlled-release applications, the specific combination of its odor threshold (LogT) and partition coefficient (cLogP > 2.5) dictates its diffusion rate through microcapsule walls. Replacing it with an analog of similar boiling point but different LogT results in premature scent release or altered perception in the final consumer product[3].
In the development of encapsulated fragrances, physical properties like boiling point are insufficient predictors of performance. cis-3-Hexenyl 2-methylbutanoate possesses a cLogP > 2.5 and a LogT (odor threshold parameter) > -2.5[1]. When compared to generic fragrance molecules with similar boiling points but lower LogT values, cis-3-Hexenyl 2-methylbutanoate demonstrates superior compatibility with core-shell microcapsules, ensuring the fragrance is retained during storage and released effectively upon mechanical rupture [2].
| Evidence Dimension | Encapsulation suitability (cLogP and LogT) |
| Target Compound Data | cLogP > 2.5, LogT > -2.5 |
| Comparator Or Baseline | Low-LogT volatile analogs (LogT < -2.5) |
| Quantified Difference | Enables stable microencapsulation without premature diffusion |
| Conditions | Polymeric fragrance microcapsules |
Procurement for laundry and home care fragrances requires compounds that survive encapsulation and storage without leaking.
The organoleptic profile of cis-3-Hexenyl 2-methylbutanoate is highly specific due to the methyl branching on the butanoate moiety. Compared to the straight-chain cis-3-Hexenyl butyrate, which offers a standard green/fruity aroma, the 2-methylbutanoate ester uniquely imparts a 'waxy skin' and tart, unripe Granny Smith apple note [1]. This structural differentiation is critical at dilutions of 10% in propylene glycol, where the compound provides essential freshness to heavy plum, peach, or berry flavor bases that straight-chain analogs cannot achieve .
| Evidence Dimension | Organoleptic profile and blending efficacy |
| Target Compound Data | Imparts 'waxy skin' and unripe tartness |
| Comparator Or Baseline | cis-3-Hexenyl butyrate (generic green/fruity) |
| Quantified Difference | Provides necessary tart/fresh top notes to overly sweet fruit bases |
| Conditions | 10% dilution in propylene glycol for flavor bases |
Flavorists must procure this exact branched ester to achieve authentic, premium apple and berry profiles that straight-chain substitutes cannot replicate.
In agricultural pest management, specific plant volatile analogs are used to manipulate herbivore behavior. Research on Plagiodera versicolora host discrimination demonstrates that cis-3-Hexenyl 2-methylbutanoate, when formulated alongside cis-3-hexenyl isovalerate and farnesane, effectively masks the attractant properties of compounds like o-cymene[1]. Substituting with the more common green leaf volatile cis-3-Hexenyl acetate fails to replicate the exact host-masking signature of Salix suchowensis, leading to reduced efficacy in pest deterrence[2].
| Evidence Dimension | Herbivore attractant masking efficacy |
| Target Compound Data | cis-3-Hexenyl 2-methylbutanoate (in specific multi-component blend) |
| Comparator Or Baseline | cis-3-Hexenyl acetate (generic green leaf volatile) |
| Quantified Difference | Successfully mimics non-host volatile profile to mask attractants |
| Conditions | Olfactory response bioassays for adult Plagiodera versicolora |
Agrochemical buyers developing targeted biopesticides or repellents must use the exact ester profile to ensure behavioral responses in target pests.
Essential for beverage and confectionery applications requiring authentic 'unripe apple' or 'waxy berry' top notes, where straight-chain butyrates fall flat [1].
Ideal for laundry detergents and fabric softeners utilizing core-shell microcapsules, as its optimal cLogP and LogT ensure long-term stability and targeted release[2].
Utilized in specialized biopesticide formulations designed to mask host-plant attractants from specific agricultural pests, relying on its unique volatile signature [3].
Environmental Hazard